N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
Description
N-(3-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is a sulfonamide-acetamide hybrid compound characterized by a 3-methoxyphenyl group attached to the acetamide nitrogen and a 4-methylphenylsulfonyl moiety at the adjacent carbon. Its synthesis typically involves nucleophilic substitution or condensation reactions, with purification via chromatography or recrystallization .
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C16H17NO4S/c1-12-6-8-15(9-7-12)22(19,20)11-16(18)17-13-4-3-5-14(10-13)21-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
BFMRPHBSINIHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves the reaction of 3-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-(3-HYDROXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE.
Reduction: Formation of N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFANYL)ACETAMIDE.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate acetamide derivative. The process can be optimized using various organic solvents and bases to enhance yield and purity.
The compound has shown promising biological activities, particularly in the following areas:
2.1 Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer). The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound demonstrated IC50 values indicating effective inhibition of cell growth in treated cultures.
- Induction of Apoptosis : Flow cytometry analyses revealed increased apoptosis rates in cancer cells treated with this compound, suggesting its potential as an anticancer agent .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
| HT-29 | 18.5 | DNA interaction |
2.2 Antimicrobial Properties
In addition to its anticancer activity, the compound has been evaluated for antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Studies focused on its effects on enzymes related to diabetes and neurodegenerative diseases:
- α-Glucosidase Inhibition : The compound showed moderate inhibitory activity against α-glucosidase, which is relevant for Type 2 diabetes management.
- Acetylcholinesterase Inhibition : Potential applications in Alzheimer's disease were explored through acetylcholinesterase inhibition assays, showing promising results .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Cytotoxicity Study : A study demonstrated that derivatives of this compound exhibited enhanced antiproliferative activity compared to traditional chemotherapeutics, suggesting a potential role in combination therapies .
- Molecular Docking Studies : Computational analyses indicated favorable binding interactions with target proteins involved in cancer progression, supporting the hypothesis that this compound can serve as a lead for drug development .
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Hit15 (2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide)
- Structural Differences : Incorporates a pyrimidinyl-thio group and a 4-isopropylphenylsulfonyl moiety instead of the simpler 4-methylphenylsulfonyl.
- Pharmacological Activity : Demonstrates dual antiviral (43% inhibition at 10 μM) and anti-inflammatory action by suppressing superoxide anion generation and elastase release in neutrophils .
- Advantage : Enhanced anti-inflammatory potency compared to simpler acetamides, likely due to the pyrimidinyl-thio group’s electron-withdrawing effects and increased steric bulk .
I516 (2-[3-(Acetylamino)phenoxy]-N-[(4-methylphenyl)sulfonyl]acetamide)
- Structural Differences: Features a phenoxy linker with an acetylated amino group instead of the 3-methoxyphenyl moiety.
- SAR Insight: The phenoxy group may enhance receptor specificity for EPAC1 over other targets, highlighting the role of oxygen-containing linkers in modulating activity .
N-(3,4-Dimethoxyphenyl)-2-{[(4-Methylphenyl)Sulfonyl]Amino}Acetamide (CAS 664319-39-5)
- Structural Differences : Substitutes the 3-methoxyphenyl group with a 3,4-dimethoxyphenyl group and replaces the acetamide oxygen with a sulfonamide nitrogen.
- Implications : Additional methoxy groups may improve water solubility or metabolic stability, as seen in melatoninergic ligands like UCM765, where halogenation or methoxylation enhances pharmacokinetics .
Pharmacological Profiles
Anti-Inflammatory Activity
Biological Activity
N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic properties, enzyme inhibitory effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methoxyphenyl group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms. The presence of the sulfonamide group is significant as it often contributes to the inhibition of specific enzymes, making it a target for drug design.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. The compound exhibits significant antiproliferative effects, particularly against:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
In vitro assays using the MTT method have demonstrated that this compound has an IC50 value ranging from 10 to 25 µM , indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Results Against Selected Cancer Cell Lines
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It induces cell cycle progression through the G1 phase into the S phase, disrupting normal cellular proliferation .
- Inhibition of Kinase Activity : Molecular docking studies suggest that this compound may inhibit key signaling pathways involved in cancer cell survival, such as ERK1/2 pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity . Studies have reported effective inhibition against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these pathogens range from 0.5 to 1.0 µg/mL , indicating a strong potential for development as an antimicrobial agent .
Table 2: Antimicrobial Activity Against Selected Pathogens
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes relevant in metabolic disorders and cancer:
- α-glucosidase : Significant inhibition was observed, suggesting potential applications in diabetes management.
- Acetylcholinesterase (AChE) : Moderate inhibition indicates possible neuroprotective effects.
In silico studies support these findings by demonstrating favorable binding interactions with the active sites of these enzymes .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using xenograft models showed a reduction in tumor size when treated with this compound, supporting its potential as an anticancer agent.
- Infection Models : Animal studies indicated significant improvement in survival rates when infected with resistant bacterial strains upon treatment with this compound.
These findings highlight the dual functionality of this compound as both an anticancer and antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves sulfonylation of the acetamide precursor. For example, refluxing an intermediate with acetic anhydride under controlled conditions can introduce the acetamide group . To optimize yield, monitor reaction progress via TLC or HPLC and adjust stoichiometric ratios of reagents (e.g., sulfonyl chloride derivatives and amines). Purification typically involves recrystallization from ethanol or column chromatography using silica gel .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the methoxyphenyl and methylphenyl substituents. The sulfonyl group’s deshielding effects on adjacent protons can validate its position .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between the sulfonyl oxygen and amide hydrogen) to confirm stereochemistry and packing behavior .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm, amide C=O at ~1650 cm) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the sulfonyl or amide groups. Conduct accelerated stability studies (e.g., exposure to heat, light, and humidity) to determine degradation pathways. Safety data from analogous sulfonamides suggest using PPE (gloves, goggles) during handling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Methodological Answer :
- Substituent Modification : Synthesize analogs with varying substituents (e.g., replacing 3-methoxyphenyl with halogenated aryl groups) to assess electronic effects on bioactivity .
- Biological Assays : Test inhibition of target enzymes (e.g., kinases or proteases) using fluorogenic substrates. Compare IC values across analogs .
- Computational Modeling : Perform molecular docking to predict binding affinities with target proteins, prioritizing modifications that enhance hydrophobic or hydrogen-bonding interactions .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) and validate purity (>95% by HPLC) to minimize variability .
- Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic assays vs. cell-based viability tests) .
- Meta-Analysis : Compare datasets across studies, focusing on structural analogs to identify trends in substituent effects .
Q. How does the compound’s stability vary under physiological pH conditions, and what degradation products form?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation via LC-MS. The sulfonyl group may hydrolyze under acidic conditions, forming sulfonic acid derivatives .
- Kinetic Analysis : Calculate degradation rate constants () and half-life () to predict in vivo stability .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate solubility, permeability (LogP), and cytochrome P450 interactions. The methoxy and sulfonyl groups may reduce LogP, enhancing aqueous solubility .
- Metabolic Pathway Prediction : Employ GLORY or MetaPrint2D to identify potential Phase I/II metabolites (e.g., O-demethylation of the methoxyphenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
